molecular formula C18H15BrN2O3S B5108874 5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

Cat. No. B5108874
M. Wt: 419.3 g/mol
InChI Key: QTKJJQMLWNTJPC-WJDWOHSUSA-N
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Description

Thiazolidinone is a biologically important five-membered heterocyclic ring having almost all types of biological activities . This class of compounds is known to exhibit a wide range of biological properties including antidiabetic, antioxidant, antitubercular, antimicrobial, anticonvulsant, anticancer, antiprotozoal, and anti-inflammatory activities .


Synthesis Analysis

Thiazolidinones can be synthesized through various methods. The literature related to the physical properties, chemical reactions, and synthesis for these derivatives has been included .


Molecular Structure Analysis

Thiazolidinone is a five-membered heterocyclic ring. The ring is susceptible for modification in Positions 2, 3 and 5. Such modifications capacitate the search for new compounds with desired activity .


Chemical Reactions Analysis

Thiazolidinones can undergo various chemical reactions due to the presence of different functional groups in the molecule .

Mechanism of Action

The mechanism of action of thiazolidinones can vary depending on the specific derivative and its biological activity. For example, thiazolidine-2,4-diones are well-known group of antidiabetic drugs that reveal affinity to PPARγ .

Safety and Hazards

The safety and hazards associated with thiazolidinones can vary depending on the specific derivative. It’s important to refer to the specific safety data sheet (SDS) for each compound .

properties

IUPAC Name

(5Z)-2-amino-5-[[2-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S/c19-13-5-7-14(8-6-13)23-9-10-24-15-4-2-1-3-12(15)11-16-17(22)21-18(20)25-16/h1-8,11H,9-10H2,(H2,20,21,22)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKJJQMLWNTJPC-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N=C(S2)N)OCCOC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N=C(S2)N)OCCOC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-2-amino-5-[[2-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one

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